An In-Depth Technical Guide to (4-(Trifluoromethyl)furan-2-yl)boronic Acid
An In-Depth Technical Guide to (4-(Trifluoromethyl)furan-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)furan-2-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining the furan scaffold with a trifluoromethyl group, offers a valuable tool for introducing this important pharmacophore into complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent a valuable asset in drug discovery programs. This guide provides a comprehensive overview of the key identifiers, properties, synthesis, and applications of (4-(Trifluoromethyl)furan-2-yl)boronic acid, with a particular focus on its use in Suzuki-Miyaura cross-coupling reactions.
Core Identifiers and Chemical Properties
A solid understanding of the fundamental identifiers and physicochemical properties of a reagent is paramount for its effective and safe use in a research setting.
| Identifier | Value |
| CAS Number | 1452403-12-5 |
| IUPAC Name | (4-(Trifluoromethyl)furan-2-yl)boronic acid |
| Chemical Formula | C₅H₄BF₃O₃ |
| Molecular Weight | 179.89 g/mol |
| Canonical SMILES | OB(O)c1oc(cc1)C(F)(F)F |
| InChI Key | Not readily available |
Note: Data for some specific physical properties like melting point and solubility are not consistently reported in publicly available literature and may vary between suppliers.
Synthesis and Mechanistic Considerations
The synthesis of heteroaryl boronic acids, particularly those bearing electron-withdrawing groups like trifluoromethyl, requires careful consideration of reaction conditions to achieve optimal yields and purity. A common and effective method for the preparation of (4-(Trifluoromethyl)furan-2-yl)boronic acid involves a lithium-halogen exchange followed by borylation.
A plausible synthetic route starts from a suitable halogenated precursor, such as 2-bromo-4-(trifluoromethyl)furan. The synthesis can be visualized as a two-step process:
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common methods for synthesizing similar heteroaryl boronic acids.[1] Optimization may be required for specific laboratory conditions and scales.
-
Preparation: To a solution of 2-bromo-4-(trifluoromethyl)furan (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, typically 1.1 equiv) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.
-
Borylation: Add triisopropyl borate (1.2-1.5 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) to adjust the pH to acidic conditions (pH ~2-3).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford the desired (4-(Trifluoromethyl)furan-2-yl)boronic acid.
Spectroscopic Characterization
The structural elucidation of (4-(Trifluoromethyl)furan-2-yl)boronic acid relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing trifluoromethyl group and the boronic acid moiety.
-
¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal for the trifluoromethyl group.[2][3] The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.[4]
-
¹³C NMR: The carbon NMR will show five distinct signals corresponding to the carbon atoms of the furan ring and the trifluoromethyl group.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (4-(Trifluoromethyl)furan-2-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[5][6] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7]
Challenges and Considerations: Protodeboronation
A significant challenge when working with heteroaryl boronic acids, especially electron-rich ones like furan-2-boronic acid, is their susceptibility to protodeboronation.[8] This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water present in the reaction mixture), leading to the formation of the corresponding heteroarene without the boronic acid group.
The electron-withdrawing nature of the trifluoromethyl group in (4-(Trifluoromethyl)furan-2-yl)boronic acid may influence its stability towards protodeboronation. While electron-withdrawing groups can sometimes stabilize the C-B bond, the overall electronic properties of the furan ring remain a critical factor.
Strategies to Mitigate Protodeboronation:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can minimize the presence of water, a key proton source.
-
Choice of Base: The type and strength of the base can significantly impact the rate of protodeboronation. Weaker bases or non-aqueous bases are sometimes preferred.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[8]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the boronic acid functionality until it is needed in the catalytic cycle.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (4-(Trifluoromethyl)furan-2-yl)boronic acid is not widely available, general precautions for handling boronic acids and fluorinated organic compounds should be followed.[9][10]
| Hazard Category | Recommendations |
| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. - Avoid inhalation of dust and contact with skin and eyes. |
| Storage | - Store in a cool, dry, and well-ventilated place. - Keep the container tightly sealed to prevent moisture absorption, which can lead to decomposition. - Some boronic acids are light-sensitive and should be stored in amber vials. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. |
GHS Hazard Classification (Anticipated):
Based on similar compounds, the following GHS classifications can be anticipated:[11]
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
Conclusion
(4-(Trifluoromethyl)furan-2-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly for the introduction of the trifluoromethyl-furan moiety into complex molecules via Suzuki-Miyaura cross-coupling. While its use requires careful consideration of reaction conditions to mitigate potential side reactions like protodeboronation, the strategic incorporation of this reagent can significantly benefit drug discovery and materials science research. As with all chemical reagents, proper handling and storage procedures are essential for ensuring both experimental success and laboratory safety.
References
- Sigma-Aldrich. Safety Data Sheet for Boron trifluoride tetrahydrofuran complex. (2025).
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. Organic Syntheses, 2014, 91, 260-273.
- PubChem. 4-(Trifluoromethyl)phenylboronic acid.
- Molander, G. A., & Biolatto, B. Organic Letters, 2003, 5(13), 2267-2270.
- AK Scientific, Inc. Safety Data Sheet for 4-Trifluoromethylphenylboronic acid.
- Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
- University of Regensburg. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020).
- MedChemExpress. 4-Trifluoromethylphenylboronic acid.
- MilliporeSigma. Safety Data Sheet for Boron trifluoride tetrahydrofuran complex. (2025).
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- BenchChem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
- Fisher Scientific. Safety Data Sheet for 2,4,6-Trifluorophenylboronic acid. (2010).
- Ocha-Ken. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Das, S., Alexeev, V. L., & Asher, S. A. Tetrahedron Letters, 2003, 44(43), 7929-7932.
- MDPI.
- LOCKSS. SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (2020).
- Chem-Station. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (2025).
- Royal Society of Chemistry.
- Sigma-Aldrich. (4-Fluorothiophen-2-yl)boronic acid.
- National Center for Biotechnology Information. 19F NMR as a tool in chemical biology. (2021).
- University of Ottawa. 19Flourine NMR.
- ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025).
- MDPI.
- Fisher Scientific. 2-(Trifluoromethyl)pyridine-5-boronic acid, 98%.
- ChemShuttle. (4-(difluoromethyl)-2-fluorophenyl)boronic acid.
- Thermo Scientific Chemicals. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97%.
- Frontier Specialty Chemicals. Boronic Acids.
- Chem-Impex. 4-Fluoro-2-methylphenylboronic acid.
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. rsc.org [rsc.org]
- 3. db-thueringen.de [db-thueringen.de]
- 4. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]
